molecular formula C15H21NO2 B12977180 2-(2-(3-Methylpiperidin-1-yl)ethoxy)benzaldehyde

2-(2-(3-Methylpiperidin-1-yl)ethoxy)benzaldehyde

Cat. No.: B12977180
M. Wt: 247.33 g/mol
InChI Key: PZXIULVRSZKBKX-UHFFFAOYSA-N
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Description

2-(2-(3-Methylpiperidin-1-yl)ethoxy)benzaldehyde is a chemical compound with the molecular formula C15H21NO2 It is known for its unique structure, which includes a piperidine ring substituted with a methyl group and an ethoxy group attached to a benzaldehyde moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(3-Methylpiperidin-1-yl)ethoxy)benzaldehyde typically involves the reaction of 3-methylpiperidine with 2-(2-chloroethoxy)benzaldehyde. The reaction is carried out under controlled conditions, often in the presence of a base such as potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to promote the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process may be optimized for higher yields and purity, with additional steps for purification such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2-(3-Methylpiperidin-1-yl)ethoxy)benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products Formed

    Oxidation: 2-(2-(3-Methylpiperidin-1-yl)ethoxy)benzoic acid.

    Reduction: 2-(2-(3-Methylpiperidin-1-yl)ethoxy)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2-(3-Methylpiperidin-1-yl)ethoxy)benzaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: It may be used in studies involving receptor binding and enzyme inhibition.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-(3-Methylpiperidin-1-yl)ethoxy)benzaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as receptors or enzymes, modulating their activity. The piperidine ring and benzaldehyde moiety are key structural features that contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-(2-(3-Methylpiperidin-1-yl)ethoxy)benzoic acid: An oxidized derivative.

    2-(2-(3-Methylpiperidin-1-yl)ethoxy)benzyl alcohol: A reduced derivative.

    2-(2-(3-Methylpiperidin-1-yl)ethoxy)benzylamine: A substituted derivative.

Uniqueness

2-(2-(3-Methylpiperidin-1-yl)ethoxy)benzaldehyde is unique due to its specific combination of functional groups, which allows for a wide range of chemical reactions and applications. Its structure provides a versatile scaffold for the development of new compounds with desired properties.

Properties

Molecular Formula

C15H21NO2

Molecular Weight

247.33 g/mol

IUPAC Name

2-[2-(3-methylpiperidin-1-yl)ethoxy]benzaldehyde

InChI

InChI=1S/C15H21NO2/c1-13-5-4-8-16(11-13)9-10-18-15-7-3-2-6-14(15)12-17/h2-3,6-7,12-13H,4-5,8-11H2,1H3

InChI Key

PZXIULVRSZKBKX-UHFFFAOYSA-N

Canonical SMILES

CC1CCCN(C1)CCOC2=CC=CC=C2C=O

Origin of Product

United States

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